molecular formula C26H24ClN3O3S2 B11532104 N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide

N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide

Cat. No.: B11532104
M. Wt: 526.1 g/mol
InChI Key: PQSDJIBHGNHSRV-UHFFFAOYSA-N
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Description

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a chlorobenzamide moiety, which can contribute to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the butoxyphenyl group, and the final coupling with the chlorobenzamide moiety. Common reagents used in these reactions include sulfur, chlorinating agents, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or chlorobenzamide moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-1,3-benzothiazol-2-amine: Shares the benzothiazole core and chlorobenzamide moiety but lacks the butoxyphenyl group.

    4-Butoxyphenyl isothiocyanate: Contains the butoxyphenyl group but differs in the functional groups attached to it.

Uniqueness

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE is unique due to its combination of a benzothiazole core, a butoxyphenyl group, and a chlorobenzamide moiety. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-chlorobenzamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-2-3-14-33-19-11-8-17(9-12-19)28-24(31)16-34-26-30-22-13-10-18(15-23(22)35-26)29-25(32)20-6-4-5-7-21(20)27/h4-13,15H,2-3,14,16H2,1H3,(H,28,31)(H,29,32)

InChI Key

PQSDJIBHGNHSRV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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